molecular formula C6H8F3NO2 B13456129 (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13456129
M. Wt: 183.13 g/mol
InChI Key: BMFNEKKRPLEBFA-IMJSIDKUSA-N
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Description

rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1

InChI Key

BMFNEKKRPLEBFA-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically begins with commercially available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.

    Reaction Steps:

    Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yields and selectivity.

Industrial Production Methods: In industrial settings, the production of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid may involve continuous flow processes and large-scale reactors to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.

    Agrochemicals: Used in the development of pesticides and herbicides due to its unique chemical properties.

Biology and Medicine:

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism by which rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity and affecting biochemical pathways.

Comparison with Similar Compounds

    (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness:

    Functional Groups: The presence of the carboxylic acid group in rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid provides unique reactivity compared to its analogs.

    Chemical Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in various synthetic pathways.

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